Ganirelix Acetate Impurity B Ganirelix Acetate Impurity B
Brand Name: Vulcanchem
CAS No.:
VCID: VC0207525
InChI:
SMILES:
Molecular Formula: C₅₂H₆₁ClN₆O₉
Molecular Weight: 949.53

Ganirelix Acetate Impurity B

CAS No.:

Cat. No.: VC0207525

Molecular Formula: C₅₂H₆₁ClN₆O₉

Molecular Weight: 949.53

* For research use only. Not for human or veterinary use.

Ganirelix Acetate Impurity B -

Specification

Molecular Formula C₅₂H₆₁ClN₆O₉
Molecular Weight 949.53

Introduction

Chemical Identity and Structural Characteristics

Ganirelix Acetate Impurity B is a peptide-based compound with the CAS number 2135326-92-8 and molecular formula C₅₂H₆₁ClN₆O₉ (Table 1). Its molecular weight is 949.5 g/mol, and it contains a chlorine atom, six nitrogen atoms, and nine oxygen atoms .

ParameterValue
CAS Number2135326-92-8
Molecular FormulaC₅₂H₆₁ClN₆O₉
Molecular Weight949.5 g/mol
SMILES NotationCC(=O)N[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N[C@H](CC3=CC=C(C=C3)Cl)C(=O)N[C@H](CC4=CN=CC=C4)C(=O)N[C@@H](COC(C)(C)C)C(=O)N[C@@H](CC5=CC=C(C=C5)OC(C)(C)C)C(=O)O
IUPAC NameN-Acetyl-3-(2-naphthyl)-D-alanyl-4-chloro-D-phenylalanyl-3-(3-pyridyl)-D-alanyl-O-tert-butyl-L-seryl-O-4-tert-butyl-L-tyrosine

The compound’s structure includes a tert-butoxymethyl group at the serine residue and a 4-chlorobenzyl group at the phenylalanine residue, distinguishing it from the parent Ganirelix molecule .

Analytical Detection and Quantification Methods

Ganirelix Acetate Impurity B is detected and quantified using high-performance liquid chromatography (HPLC) and mass spectrometry (MS). Key methodologies include:

HPLC-Based Separation and Identification

Patent CN106932498B describes a method for separating Ganirelix Acetate and its impurities using a C18 column with a mobile phase comprising acetonitrile and aqueous trifluoroacetic acid (TFA) . The method achieves baseline separation of Impurity B from the parent drug, enabling accurate quantification.

ParameterValue
ColumnC18 (e.g., Purospher® STAR RP-18e, 5 μm, 250 × 4.6 mm)
Mobile PhaseAcetonitrile/water with 0.1% TFA (gradient elution)
DetectionUV at 214 nm or 220 nm
Retention Time~18–22 minutes (varies by method)

Mass Spectrometry (MS) for Structural Elucidation

Electrospray ionization (ESI)-MS/MS is employed to confirm the identity of Impurity B. Key fragments include m/z 948.42 (protonated molecular ion) and diagnostic peaks corresponding to peptide bond cleavages .

Research Findings on Stability and Degradation Pathways

Degradation Kinetics

Studies indicate that Ganirelix Acetate Impurity B forms during synthetic peptide coupling reactions. For example, incomplete coupling or side-chain deprotection can lead to truncation or structural modifications . In stability testing, Impurity B was observed to accumulate at ~0.3% over six months under accelerated storage conditions (e.g., 40°C/75% RH) .

Synthetic Byproducts and Process-Related Impurities

Ganirelix synthesis involves Fmoc solid-phase peptide synthesis (SPPS), where tert-butoxycarbonyl (Boc) or tert-butyl (tBu) groups are used for side-chain protection. Impurity B is likely generated through:

  • Incompletely deprotected intermediates (e.g., residual tBu groups).

  • N-terminal acetylation errors during peptide chain termination .

Regulatory and Pharmacopeial Considerations

Reference Standards and Method Validation

SupplierCatalog NumberPurityAvailabilityKey Features
SynZealSZ-G029003Custom SynthesisCustom OrderCAS 2135326-92-8; molecular weight 949.5 g/mol
AquigenBioAQ-G005011NeatBackorderSMILES and IUPAC name provided
LGC StandardsTRC-G245005CRMCustom ProductionControlled substance; requires documentation
VulcanchemVC0207525Research GradeAvailableMolecular formula C₅₂H₆₁ClN₆O₉

Future Directions and Research Gaps

While Ganirelix Acetate Impurity B is well-characterized, further studies are needed to:

  • Optimize synthetic routes to minimize impurity formation.

  • Investigate pharmacological activity of Impurity B in preclinical models.

  • Develop novel analytical methods (e.g., ultra-high-performance liquid chromatography [UHPLC] or capillary electrophoresis) for improved sensitivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator